
2-(6-Cyano-1-hexyn-1-yl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Cyano-1-hexyn-1-yl)adenosine, also known as this compound, is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glaucoma and Ocular Hypertension
2-CN-Ado has been identified as a promising compound for the treatment of glaucoma and ocular hypertension. Research indicates that it functions as an adenosine A2A receptor agonist, which can lower intraocular pressure (IOP) effectively. Studies have shown that topical administration of 2-CN-Ado leads to significant reductions in IOP in animal models, suggesting its potential utility in managing conditions like glaucoma .
Case Study:
A study involving rabbits demonstrated that repeated topical applications of 2-CN-Ado resulted in sustained ocular hypotension and increased ocular blood flow. The effects were attributed to vasodilation mediated by the A2A receptor, highlighting the compound's role in enhancing ocular perfusion while simultaneously reducing IOP .
Retinal Ischemia
The protective effects of 2-CN-Ado against retinal ischemia/reperfusion injury have been documented. In a controlled study, the compound was administered to rats subjected to induced retinal ischemia. Results indicated that 2-CN-Ado significantly reduced retinal damage, supporting its use as a neuroprotective agent in retinal disorders .
Central Nervous System Applications
Beyond ocular applications, 2-CN-Ado's neuroprotective properties extend to the central nervous system (CNS). Activation of adenosine receptors has been linked to protective effects against various forms of neuronal injury, including those resulting from ischemic conditions .
Case Study:
In vitro studies have shown that 2-CN-Ado can protect retinal ganglion cells (RGCs) from apoptosis induced by harmful agents. The compound's ability to modulate adenosine receptors suggests a mechanism that could be leveraged for treating neurodegenerative diseases affecting the retina and potentially other areas of the CNS .
Application | Mechanism | Outcome |
---|---|---|
Neuroprotection in RGCs | A3 receptor activation | Reduced apoptosis and improved cell survival |
Ischemic injury protection | A2A receptor activation | Decreased damage in retinal tissues |
Pharmacological Insights
Análisis De Reacciones Químicas
Phosphorylation to 5′-Monophosphate
The 5′-monophosphate derivative is synthesized using the Yoshikawa method :
Reaction Conditions
Parameter | Value |
---|---|
Reactant | 2-(6-Cyano-1-hexyn-1-yl)adenosine |
Phosphorylating Agent | Phosphorus oxychloride (3.9× molar) |
Solvent | Triethyl phosphate |
Temperature | −10°C to 10°C |
Reaction Time | 0.5–6 hours |
Procedure
-
Dissolve the adenosine derivative in triethyl phosphate.
-
Add phosphorus oxychloride dropwise under ice-cooling.
-
Stir for 5 hours, then neutralize with NaOH and wash with ether .
Characterization Data
Property | Value (Monosodium Salt) |
---|---|
MS (ESI-) | m/z 451 (M⁻⁻H⁻⁻Na) |
¹H-NMR (D₂O) | δ 1.60–1.76 (m, 4H), 8.31 (s, 1H) |
³¹P-NMR (D₂O) | δ 0.56 (s) |
IR (KBr) | Peaks at 2244 cm⁻¹ (C≡N), 1647 cm⁻¹ (C=O) |
Salt Formation and Purification
The final products are isolated as salts for stability:
Common Salts
-
Monosodium 5′-monophosphate : Formed by neutralizing with 1N NaOH and freeze-drying .
-
Disodium 5′-monophosphate : Achieved via excess NaOH during purification .
-
Triethylammonium salts : Generated using triethylamine in aqueous HCl .
Purification Methods
Reaction Optimization Insights
-
Catalyst Efficiency : Palladium catalysts with triphenylphosphine ligands enhance coupling yields .
-
Solvent Impact : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
-
Temperature Sensitivity : Prolonged heating (>24 hours) at 100–130°C minimizes side products .
This compound’s synthesis leverages well-established cross-coupling and phosphorylation methodologies, with rigorous characterization ensuring structural fidelity. Its derivatives hold promise for further pharmacological exploration, particularly in ocular therapeutics .
Propiedades
Número CAS |
403731-18-0 |
---|---|
Fórmula molecular |
C17H20N6O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
7-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hept-6-ynenitrile |
InChI |
InChI=1S/C17H20N6O4/c18-7-5-3-1-2-4-6-11-21-15(19)12-16(22-11)23(9-20-12)17-14(26)13(25)10(8-24)27-17/h9-10,13-14,17,24-26H,1-3,5,8H2,(H2,19,21,22)/t10-,13-,14-,17-/m1/s1 |
Clave InChI |
XESHLCLROHUHDE-IWCJZZDYSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCCCC#N)N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCCCCC#N)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCCCC#N)N |
Sinónimos |
2-(6-cyano-1-hexyn-1-yl)adenosine 2-CN-Ado |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.